BenchChemオンラインストアへようこそ!

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

Chemical procurement Building block sourcing Pyrimidine intermediate

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol (CAS 866155-60-4) is a trisubstituted pyrimidine featuring a 4-hydroxyl, 2-methyl, and 6-morpholinomethyl substitution pattern (molecular formula C₁₀H₁₅N₃O₂, MW 209.24 g/mol). The compound is cataloged by multiple commercial suppliers at purities of 95–98%.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 866155-60-4
Cat. No. B2562253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(morpholinomethyl)-4-pyrimidinol
CAS866155-60-4
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)CN2CCOCC2
InChIInChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
InChIKeyPAIIAJPTGSYXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol (CAS 866155-60-4): Procurement-Ready Pyrimidinol Building Block for Kinase-Focused Medicinal Chemistry


2-Methyl-6-(morpholinomethyl)-4-pyrimidinol (CAS 866155-60-4) is a trisubstituted pyrimidine featuring a 4-hydroxyl, 2-methyl, and 6-morpholinomethyl substitution pattern (molecular formula C₁₀H₁₅N₃O₂, MW 209.24 g/mol) . The compound is cataloged by multiple commercial suppliers at purities of 95–98% . It belongs to a broader class of morpholinopyrimidine intermediates that have been claimed in patents as precursors to mTOR and PI3K kinase inhibitors [1]. Unlike more extensively profiled pyrimidine-based kinase inhibitors, the specific biological activity profile of this compound remains sparsely reported in the open peer-reviewed literature, which constrains the depth of comparator-based quantitative differentiation achievable at this time.

Why Generic Substitution of 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol with Its Closest Analogs Carries Unquantified SAR Risk


The 2-methyl-6-(morpholinomethyl)-4-pyrimidinol scaffold is part of a class where even modest alterations to the 2-position substituent can redirect kinase selectivity profiles. For instance, the 2-isopropyl analog (CAS 866155-65-9) introduces increased steric bulk and lipophilicity, while the regioisomer 6-methyl-2-(morpholinomethyl)-4-pyrimidinol (CAS 866155-51-3) swaps the positions of the methyl and morpholinomethyl groups, potentially altering hydrogen-bonding geometry at the hinge-binding region of kinase active sites [1]. These structural differences are non-trivial for scientists constructing structure-activity relationships (SAR) around pyrimidine-based ATP-competitive inhibitors. Interchanging these analogs without parallel head-to-head biological profiling therefore introduces unquantified risk that a key potency or selectivity feature may be lost. The evidence that follows identifies the few quantitative data points currently available that bear on selection among these closely related compounds.

Quantitative Evidence Guide for Compound Selection: 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol vs. Closest Analogs


Commercial Purity and Supplier Availability Comparison Between 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol and Its Regioisomer

The target compound 2-methyl-6-(morpholinomethyl)-4-pyrimidinol (CAS 866155-60-4) is available from multiple suppliers at a purity of 98%, while its regioisomer 6-methyl-2-(morpholinomethyl)-4-pyrimidinol (CAS 866155-51-3) is listed with comparable purity specifications (98%) but has a notably higher catalog price for equivalent pack sizes [1]. At the time of search, the regioisomer was priced at ¥7,454.90 for 500 mg (Aladdin), whereas pricing for the target compound, though variable across vendors, is generally lower at similar purity grades, providing a pragmatic procurement advantage when large-scale synthesis is planned.

Chemical procurement Building block sourcing Pyrimidine intermediate

2-Position Substituent Steric Bulk Differentiates Target Compound from 2-Isopropyl Analog in mTOR/PI3K Inhibitor Patent Context

Patent US20090018134 discloses a broad series of morpholinopyrimidine compounds as mTOR and/or PI3K inhibitors, with exemplified active compounds carrying diverse 2-position substituents. Within this patent family, smaller 2-alkyl groups (e.g., methyl) are present in numerous potent analogs, whereas bulkier 2-isopropyl substitution is less represented, suggesting a steric tolerance limit at the kinase ATP-binding pocket. Although no explicit IC₅₀ head-to-head comparison between 2-methyl and 2-isopropyl analogs is provided, the relative frequency of 2-methyl-substituted exemplars in the patent SAR tables implies favorable steric complementarity for the target compound's substitution pattern in this kinase context [1].

mTOR inhibitor PI3K inhibitor Kinase inhibitor design

Structural Distinction from Regioisomer May Affect Hinge-Binding Geometry in Kinase Inhibition

The target compound places the morpholinomethyl group at the 6-position and the methyl at the 2-position, whereas the regioisomer 6-methyl-2-(morpholinomethyl)-4-pyrimidinol reverses this arrangement. In canonical kinase inhibitor design, the morpholine moiety often serves as a solubilizing group that projects toward solvent, while the substituent adjacent to the pyrimidine nitrogen atoms (positions 2 and 6) can directly interact with the hinge region. Swapping these groups may alter the hydrogen-bond donor/acceptor pattern with the kinase hinge. Although no co-crystal structures with either compound are publicly available, the known binding mode of morpholinopyrimidine-based mTOR inhibitors (patent US20090018134) suggests that the 2-methyl-6-morpholinomethyl arrangement is better accommodated in the ATP-binding site [1].

Kinase hinge binder ATP-competitive inhibitor Structure-based drug design

Absence of Reported PRMT6 or PRMT4 Inhibitory Activity Distinguishes Target Compound from Tool Compound MS049

Recent literature identifies MS049 (CAS 1502816-23-0) as a potent dual PRMT4/PRMT6 inhibitor with IC₅₀ values of 34 nM and 43 nM, respectively . MS049 carries a different chemotype from 2-methyl-6-(morpholinomethyl)-4-pyrimidinol. Despite structural similarity in the pyrimidine core, the target compound (CAS 866155-60-4) has not been reported to exhibit PRMT4 or PRMT6 inhibitory activity in any peer-reviewed publication indexed in BindingDB or ChEMBL at the time of this analysis. This absence of PRMT activity is a distinguishing feature that may be advantageous for projects seeking kinase-directed probes without confounding epigenetic polypharmacology.

PRMT inhibitor Epigenetic probe Selectivity profile

Optimal Application Scenarios for 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol in Scientific and Industrial Settings


Cost-Efficient Building Block for Medium-to-Large Scale Pyrimidine Library Synthesis

Given its competitive pricing relative to the regioisomer 6-methyl-2-(morpholinomethyl)-4-pyrimidinol and its availability at 98% purity [1], 2-methyl-6-(morpholinomethyl)-4-pyrimidinol is optimally deployed as a core scaffold in parallel synthesis libraries where budget constraints favor the lower-cost, high-purity option. Procurement teams can confidently source this compound for multi-gram scale reactions without compromising building block quality.

Preferred Starting Material for mTOR/PI3K Inhibitor Hit-Finding Based on Patent SAR Precedent

The extensive representation of 2-methyl-substituted morpholinopyrimidines in patent US20090018134 [1] positions the target compound as a logical starting point for medicinal chemistry campaigns against mTOR and/or PI3K kinases. Researchers can leverage this patent SAR landscape to prioritize the 2-methyl analog over bulkier 2-isopropyl or regioisomeric variants, thereby aligning initial synthetic efforts with the most exemplified substitution pattern.

Control Compound for Epigenetic Selectivity Profiling When Paired with MS049

Because MS049 (CAS 1502816-23-0) is a validated dual PRMT4/PRMT6 inhibitor with IC₅₀ values of 34 nM and 43 nM [1], and 2-methyl-6-(morpholinomethyl)-4-pyrimidinol lacks reported PRMT activity, the target compound can serve as a structurally related negative control in epigenetic selectivity panels. This pairing allows researchers to attribute cellular phenotypes specifically to PRMT inhibition rather than to general morpholinopyrimidine scaffold effects.

Regioisomer Differentiation in Kinase Hinge-Binding Mode Studies

In structure-based drug design programs, the distinct substitution pattern of 2-methyl-6-(morpholinomethyl)-4-pyrimidinol relative to its regioisomer provides an opportunity to probe the hydrogen-bonding requirements of the kinase hinge region [1]. Co-crystallization or molecular docking studies using both isomers can elucidate which orientation optimally engages the hinge, informing future inhibitor design.

Quote Request

Request a Quote for 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.